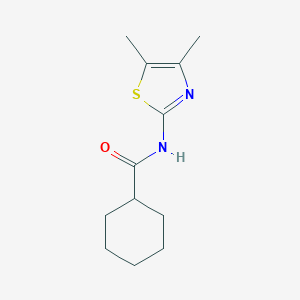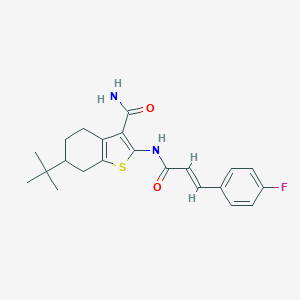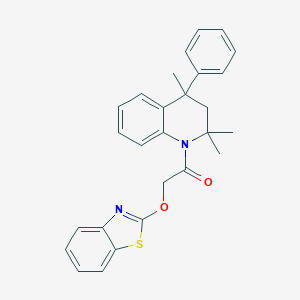
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-2-thiazolyl)cyclohexanecarboxamide is a member of thiazoles.
Applications De Recherche Scientifique
Overview
This study involves the synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides. These compounds were evaluated for their cytotoxic and antimicrobial activities. Some showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth (Nam et al., 2010).
Antibacterial Agents from Benzo[d]thiazolyl Substituted Pyrazol-5-ones
Overview
This research designed and synthesized novel analogs of pyrazol-5-ones derived from 2-aminobenzothiazole. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study also involved cytotoxicity assessments and quantitative structure–activity relationships (Palkar et al., 2017).
Effect on Cellular Ultrastructure and Antioxidant System in Lymphoma Cells
Overview
A thiazole derivative was studied for its impact on the ultrastructure and antioxidant system activity in lymphoma cells. The compound showed pronounced cytotoxic action against tumor cells, affected lipid peroxidation and superoxide radicals, suggesting potential as an antitumor drug (Shalai et al., 2019).
Thiazoline-4-carboxylates and Cysteine Derivatives Synthesis
Overview
This study reports a new method to synthesize thiazoline-4-carboxylates and cysteine derivatives. These compounds are relevant for their potential biological applications, including as precursors for developing pharmaceuticals (Nötzel et al., 2001).
Cytotoxic Evaluation of Imidazo[2,1-b][1,3]thiazole and Thiazine Derivatives
Overview
This research synthesized and evaluated the cytotoxic effects of imidazo[2,1-b][1,3]thiazole and thiazine derivatives. These compounds showed significant cytotoxicity against both noncancer and cancer cell lines, indicating potential for cancer treatment (Meriç et al., 2008).
Carbonic Anhydrase Inhibitors Development
Overview
A series of acridine-acetazolamide conjugates were synthesized and evaluated as inhibitors of carbonic anhydrases, an enzyme involved in various physiological functions. The compounds demonstrated inhibition in low micromolar and nanomolar ranges (Ulus et al., 2016).
Anti-Influenza Virus Activity of Carboxamide Derivatives
Overview
This study developed N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds exhibiting antiviral activity against influenza A and B viruses. The compounds showed a strong inhibitory effect, indicating their potential as influenza virus fusion inhibitors (Göktaş et al., 2012).
CDK Inhibitors for Cancer Treatment
Overview
Research focused on developing 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These compounds showed potential in inhibiting cyclin-dependent kinase-2 (CDK2), an enzyme important in cell division, suggesting their use in cancer therapy (Wang et al., 2004).
Antimicrobial Activity of Novel Compounds
Overview
This study synthesized various compounds, including isoxazolines and pyrazolo[3,4-d]pyridazines, which displayed significant antimicrobial activities against gram-positive and gram-negative bacteria. The compounds were evaluated for their efficiency in inhibiting bacterial growth (Zaki et al., 2016).
Anticancer Activity of 2-Amino-1-Aryl-5-(3,3-Dimethyl-2-Oxobutylidene)-4-Oxo-N-(Thiazol-5-Yl)-4,5-Dihydro-1H-Pyrrole-3-Carboxamides
Overview
A series of 2-aminopyrrole derivatives were synthesized and found to exhibit radical-binding and cytotoxic activity against gastrointestinal stromal tumor cells. The study indicates their potential as chemotherapeutic agents (Zykova et al., 2018).
Propriétés
Numéro CAS |
352684-72-1 |
|---|---|
Nom du produit |
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Formule moléculaire |
C12H18N2OS |
Poids moléculaire |
238.35g/mol |
Nom IUPAC |
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H18N2OS/c1-8-9(2)16-12(13-8)14-11(15)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,13,14,15) |
Clé InChI |
ONHVSTCBBDWPOI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6,8-Dimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B440096.png)
![isopropyl 2-chloro-5-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440099.png)

![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B440103.png)
![2-(4-chlorobenzyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B440119.png)
![methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440129.png)
![2-[1-(6-Ethoxy-2,2,4-trimethylquinolin-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B440147.png)
![6-hydroxy-5-{[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B440149.png)
![propyl 2-chloro-5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440159.png)
![methyl 2-chloro-5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440163.png)
![2-[1-benzyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B440170.png)

![2-{5-[(Acetyloxy)methyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B440178.png)
